molecular formula C22H26ClN3O5S B2852743 N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-64-3

N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2852743
M. Wt: 479.98
InChI Key: AGUBOEJECQVLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves the reaction of 4-chlorobenzylamine with oxalyl chloride to form N-(4-chlorobenzoyl)glycine chloride, which is then reacted with 3-(mesitylsulfonyl)oxazolidin-2-amine to form the desired compound.

Starting Materials
4-chlorobenzylamine, oxalyl chloride, 3-(mesitylsulfonyl)oxazolidin-2-amine

Reaction
Step 1: 4-chlorobenzylamine is reacted with oxalyl chloride in the presence of a base such as triethylamine to form N-(4-chlorobenzoyl)glycine chloride., Step 2: N-(4-chlorobenzoyl)glycine chloride is then reacted with 3-(mesitylsulfonyl)oxazolidin-2-amine in the presence of a base such as potassium carbonate to form the desired compound, N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide.

Mechanism Of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and microbes.

Biochemical And Physiological Effects

Studies have shown that N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can have various biochemical and physiological effects. It can inhibit the growth of cancer cells and microbes, reduce inflammation, and modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of using N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide in lab experiments is its potential use in cancer research and infectious disease research. However, one of the limitations is the complexity of the synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the use of N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. One potential direction is the development of new anticancer and antimicrobial drugs based on this compound. Another direction is the investigation of the mechanism of action of this compound to better understand its potential uses in various research areas. Additionally, the synthesis method of this compound can be optimized to make it more accessible for researchers.
In conclusion, N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound that has potential uses in various research areas. Its synthesis method is complex, but it has shown promise in cancer research and infectious disease research. Further studies are needed to fully understand the mechanism of action and potential uses of this compound.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has been used in various scientific research applications. One of the primary research areas is in the field of cancer research. Studies have shown that this compound has potential anticancer properties and can inhibit the growth of cancer cells. Another area of research is in the field of infectious diseases. This compound has been shown to have antimicrobial properties and can inhibit the growth of bacteria and viruses.

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-14-10-15(2)20(16(3)11-14)32(29,30)26-8-9-31-19(26)13-25-22(28)21(27)24-12-17-4-6-18(23)7-5-17/h4-7,10-11,19H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUBOEJECQVLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

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